
4-Butanethioylmorpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butanethioylmorpholine typically involves the reaction of morpholine with butanethioyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Morpholine+Butanethioyl chloride→this compound+HCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Butanethioylmorpholine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding morpholine derivative.
Substitution: The butanethioyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Morpholine derivatives.
Substitution: Compounds with different functional groups replacing the butanethioyl group.
Applications De Recherche Scientifique
4-Butanethioylmorpholine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action of 4-Butanethioylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparaison Avec Des Composés Similaires
4-Butanethioylmorpholine can be compared with other morpholine derivatives and thioyl compounds. Similar compounds include:
Morpholine: A simpler structure without the butanethioyl group.
Thiourea: Contains a similar sulfur atom but with different functional groups.
4-Morpholinylbutane-1-thione: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific combination of the morpholine ring and butanethioyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
5309-97-7 |
|---|---|
Formule moléculaire |
C8H15NOS |
Poids moléculaire |
173.28 g/mol |
Nom IUPAC |
1-morpholin-4-ylbutane-1-thione |
InChI |
InChI=1S/C8H15NOS/c1-2-3-8(11)9-4-6-10-7-5-9/h2-7H2,1H3 |
Clé InChI |
SUQCRFUXXRFIDJ-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=S)N1CCOCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


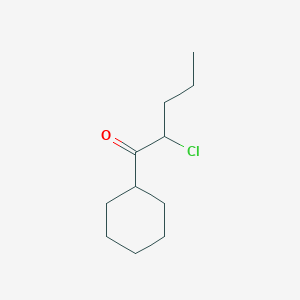
![3-(Benzo[d]thiazol-2-yloxy)propan-1-ol](/img/structure/B13962605.png)

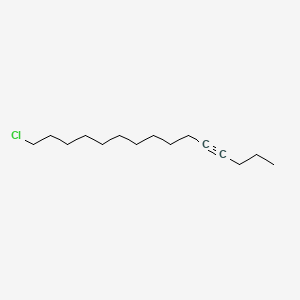
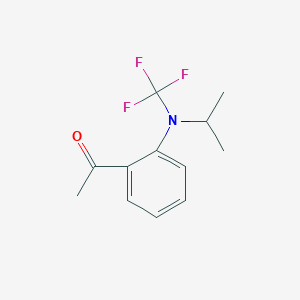
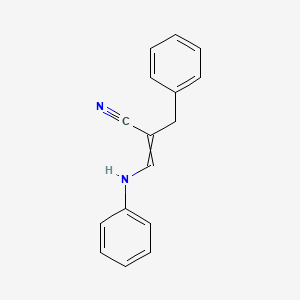

![2-(2-(Tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13962637.png)
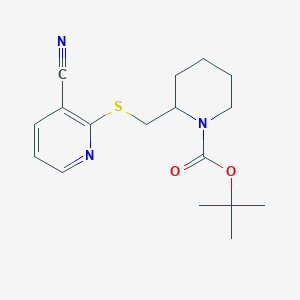

![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)



